(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c1-28-19-6-3-15(11-20(19)29-2)4-8-21(26)24-9-10-25-13-16-12-17(23)5-7-18(16)30-14-22(25)27/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,26)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSFAKHLKYIJN-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features:
- A benzo[f][1,4]oxazepin core.
- An acrylamide functional group.
- A dimethoxyphenyl substituent.
The molecular formula is , with a molecular weight of approximately 375.84 g/mol. The presence of chlorine and various functional groups suggests significant bioactivity.
Anticancer Properties
Recent studies have indicated that compounds within the benzoxazepine class exhibit promising anticancer activities. For instance, related compounds were evaluated for their antiproliferative effects against various cancer cell lines. One study reported that benzoxazepine derivatives showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazepine A | MCF-7 (Breast) | 10 |
| Benzoxazepine B | A549 (Lung) | 15 |
| (E)-N-(2-(7-chloro...) | MCF-7 | 5 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. In particular, it has been shown to inhibit RIP1 kinase, which plays a crucial role in necroptosis and inflammation . The selectivity of this compound for RIP1 over other kinases suggests a targeted approach to modulating cell death pathways.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against human monocytic U937 cells. The results indicated that it effectively blocked necrotic cell death induced by TNF-alpha and caspase inhibitors, demonstrating its potential as an anti-inflammatory agent .
- In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor growth compared to control groups. Pharmacokinetic studies revealed favorable absorption and distribution profiles, with an AUC of 2.2 µg.h/mL and a half-life of approximately 2.9 hours .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound is synthesized via palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates. Key steps include nitroarene reduction and cyclization to form the benzoxazepine core, followed by acrylamide coupling. Optimization of catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reaction time (12–24 hrs) is critical for yield improvement . For acrylamide coupling, (E)-3-(3,4-dimethoxyphenyl)acrylic acid is activated using EDCI/HOBt and reacted with the amine intermediate under inert conditions .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., trans-configuration of acrylamide via J = 15.6 Hz coupling in ¹H NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ matching theoretical m/z within 0.01 Da) .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photoisomerization. Avoid exposure to moisture and strong acids/bases. Safety protocols include using PPE (gloves, lab coats) and fume hoods during handling .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
- Screening alternative catalysts (e.g., Pd/C or Ni-based systems) for reductive cyclization .
- Solvent selection (DMF or THF) to balance reactivity and solubility.
- Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) . Example Pilot-scale reactions achieved 68–81% yields using Pd(OAc)₂ and DMF .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR aromatic signals can arise from rotameric equilibria. Variable-temperature NMR (25–60°C) or DFT calculations (B3LYP/6-31G*) help assign peaks .
- Cross-Validation : Compare experimental data with structurally analogous compounds (e.g., (E)-3-(3,4-dihydroxyphenyl)-N-p-tolylacrylamide, 76% yield, δ 7.61 ppm for acrylamide protons) .
Q. How do substituents on the benzoxazepine and acrylamide moieties influence bioactivity?
- Benzoxazepine Modifications : Chlorine at C7 enhances electrophilic reactivity, while 3,4-dimethoxy groups on the phenyl ring improve lipophilicity (logP = 2.8) .
- Acrylamide Stereochemistry : The (E)-isomer shows superior binding affinity (IC₅₀ = 0.2 μM) compared to (Z)-isomers in enzyme inhibition assays .
Q. What computational models predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high molecular weight (452.9 g/mol) and moderate solubility (LogS = –4.2).
- Docking Studies : AutoDock Vina models suggest hydrogen bonding between the acrylamide carbonyl and kinase active sites (binding energy = –9.2 kcal/mol) .
Q. How can in vitro/in vivo discrepancies in pharmacological data be addressed?
- In Vitro Limitations : RAW 264.7 macrophage assays (IC₅₀ = 1.5 μM for NO inhibition) may not reflect hepatic metabolism. Use primary cell lines or 3D spheroids for better relevance .
- In Vivo Models : Rodent studies require PK/PD profiling (e.g., t₁/₂ = 6 hrs, Cmax = 12 μg/mL) to correlate efficacy with plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
